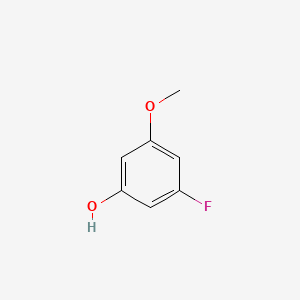

3-Fluoro-5-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSGINYGAPVVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680258 | |

| Record name | 3-Fluoro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850793-25-8 | |

| Record name | 3-Fluoro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxyphenol from 1-Fluoro-3,5-dimethoxybenzene

This guide provides a comprehensive overview of the selective mono-demethylation of 1-fluoro-3,5-dimethoxybenzene to synthesize 3-fluoro-5-methoxyphenol, a valuable intermediate in pharmaceutical research.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical safety considerations required when handling the reagents involved.

Introduction: The Significance of Selective Demethylation

The selective cleavage of aryl methyl ethers is a cornerstone of synthetic organic chemistry, particularly in the modification of natural products and the synthesis of complex pharmaceutical intermediates.[2][3][4] While numerous methods exist for the demethylation of aromatic ethers, achieving mono-demethylation in polysubstituted systems presents a significant challenge due to the similar reactivity of multiple methoxy groups.[3][5] The target molecule, this compound, is a key building block in the development of novel therapeutics, including treatments for hepatitis C and as a reverse transcriptase inhibitor.[1]

The conversion of 1-fluoro-3,5-dimethoxybenzene to this compound requires a reagent that can selectively cleave one of the two equivalent methoxy groups. Boron tribromide (BBr₃) has emerged as a highly effective and selective reagent for this transformation, capable of achieving high yields under relatively mild conditions.[2][3]

Reaction Mechanism: The Role of Boron Tribromide

The cleavage of aryl methyl ethers by boron tribromide, a strong Lewis acid, proceeds through a well-elucidated mechanism.[6][7][8] The reaction is initiated by the formation of an adduct between the Lewis acidic boron center of BBr₃ and the Lewis basic oxygen atom of the methoxy group.[7]

Recent density functional theory (DFT) calculations have provided deeper insights into the subsequent steps.[6][9] It is now understood that the initially formed ether adduct can react further. One proposed pathway involves a bimolecular process where a bromide from one ether adduct attacks the methyl group of a second adduct.[7] This is analogous to an Sₙ2 reaction.[7] Another proposed mechanism suggests that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, forming a triphenoxyborane intermediate before hydrolysis.[6][9]

Regardless of the precise intermediate structures, the key bond cleavage is the C–O bond of the methyl group. Subsequent aqueous workup hydrolyzes the resulting boron-oxygen bond to yield the desired phenol and boric acid.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed reaction pathway for the BBr₃-mediated demethylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and is designed for the safe and efficient synthesis of this compound.[1]

Table 1: Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Amount | Molar Equiv. |

| 1-Fluoro-3,5-dimethoxybenzene | 52189-63-6 | C₈H₉FO₂ | 25 g | 1.0 |

| Boron Tribromide (1M in DCM) | 10294-33-4 | BBr₃ | 176 mL | 1.1 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 200 mL | - |

| Water, deionized | 7732-18-5 | H₂O | 150 mL | - |

| Sodium Sulfate, anhydrous | 7757-82-6 | Na₂SO₄ | As needed | - |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | As needed | - |

| Hexane | 110-54-3 | C₆H₁₄ | As needed | - |

Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (25 g, 160 mmol) in anhydrous dichloromethane (200 mL) in a suitable reaction vessel.[1]

-

Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).[1]

-

Addition of BBr₃: Slowly add a 1 M solution of boron tribromide in dichloromethane (176 mL, 176 mmol) to the cooled solution.[1] Maintain the internal temperature below -10 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at -15 °C for 1.5 hours.[1] After this period, allow the reaction to warm to room temperature and stir for an additional 10 minutes.[1] Progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back down to 0 °C in an ice bath.[1] Slowly and carefully quench the reaction by the dropwise addition of deionized water (150 mL).[1] Caution: The quenching process is highly exothermic and will release HBr gas. Ensure adequate ventilation and perform this step in a fume hood.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).[1]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of 1%-30% ethyl acetate in hexane to afford the pure this compound.[1]

Expected Yield: Approximately 15 g (67%).[1]

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling: A Critical Imperative

Boron tribromide is a highly corrosive, toxic, and water-reactive substance that must be handled with extreme care.[10][11][12][13][14]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[10] Wearing double gloves is recommended.[10]

-

Eye Protection: ANSI-approved safety goggles or a face shield are required.[10]

-

Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn.[10]

-

Attire: Full-length pants and closed-toe shoes are essential.[10]

Handling and Storage:

-

All manipulations involving BBr₃ must be conducted in a properly functioning chemical fume hood.[10]

-

BBr₃ reacts violently with water and moisture, producing toxic gases.[11] Therefore, it must be stored in a cool, dry, and well-ventilated area, away from water and other incompatible substances.[10][12]

-

Containers should be kept tightly closed.[10]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][12] Seek immediate medical attention.[12][13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.[12][13]

-

Inhalation: Move the individual to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]

-

Spills: Do not attempt to clean up a BBr₃ spill yourself.[11] Evacuate the area and contact emergency personnel.[11]

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

Table 2: Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | PubChem[15] |

| Molecular Weight | 142.13 g/mol | PubChem[15] |

| IUPAC Name | This compound | PubChem[15] |

| CAS Number | 850793-25-8 | PubChem[15] |

Conclusion

The selective mono-demethylation of 1-fluoro-3,5-dimethoxybenzene using boron tribromide is a reliable and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, meticulous adherence to the experimental protocol, and stringent safety precautions are paramount for the successful and safe execution of this synthesis. The resulting high-purity product serves as a crucial intermediate for further research and development in the pharmaceutical industry.

References

-

Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(24), 12349–12357. [Link]

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

-

Westin, J. Cleavage of Ethers. Organic Chemistry. [Link]

-

University of California, Santa Barbara. Boron Tribromide. Environmental Health & Safety. [Link]

-

Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE. Environmental Health & Safety. [Link]

-

Loba Chemie. (2019). BORON TRIBROMIDE 99% EXTRA PURE MSDS. [Link]

-

Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. [Link]

-

Pearson+. (2024). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... Study Prep. [Link]

-

Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. [Link]

- Google Patents. (n.d.). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.

-

ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. [Link]

-

ResearchGate. (n.d.). Demethylation of dimethoxybenzenes using nucleophilic reagents. [Link]

-

PubMed. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-90. [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]

-

Royal Society of Chemistry. (n.d.). An efficient demethylation of aromatic methyl ethers with HCl in water. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 114-123. [Link]

-

PubMed. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. [Link]

-

ResearchGate. (n.d.). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). [Link]

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

-

IRIS. (1992). Regioselective Reductive Electrophilic Substitution of Derivatives of 3,4,5-Trimethoxybenzaldehyde. Journal of Organic Chemistry, 57, 3101-3106. [Link]

-

PubChem. (n.d.). 1-Fluoro-3,5-dimethoxybenzene. [Link]

-

PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]

-

ResearchGate. (n.d.). Unveiling the Regioselectivity in Electrophilic Aromatic Substitution Reactions of Deactivated Benzenes through Molecular Electron Density Theory. [Link]

-

Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

-

Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

- Google Patents. (n.d.).

-

Appchem. (n.d.). 3-Fluoro-5-Methoxypicolinic Acid. [Link]

-

PubChem. (n.d.). 1-Fluoro-3,5-dimethyl-benzene. [Link]

Sources

- 1. 3-FLUORO-5-METHOXY-PHENOL | 850793-25-8 [chemicalbook.com]

- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 8. jackwestin.com [jackwestin.com]

- 9. researchgate.net [researchgate.net]

- 10. purdue.edu [purdue.edu]

- 11. amherst.edu [amherst.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. This compound | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Strategic Importance of Fluorinated Phenols in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxyphenol

This compound is a substituted aromatic phenol that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its strategic importance stems from the unique interplay of its three functional components: the reactive hydroxyl (phenol) group, the methoxy group, and the fluorine atom. The introduction of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization, tailored for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

The foundational characteristics of this compound dictate its behavior in chemical reactions and biological systems. A precise understanding of these properties is paramount for its effective application.

Core Compound Identifiers and Properties

A summary of the key physicochemical data for this compound is presented below. It is important to note that several of these values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 850793-25-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇FO₂ | [1][6] |

| Molecular Weight | 142.13 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 222.0 ± 20.0 °C (Predicted) | [2] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.59 ± 0.10 (Predicted) | [2] |

| XlogP | 1.8 (Predicted) | [1][6] |

| Exact Mass | 142.04300762 Da | [1] |

Deeper Dive into Key Properties

-

Acidity (pKa): The predicted pKa of ~8.59 is significantly lower than that of phenol (~9.98), indicating increased acidity.[2] This is an expected outcome of the inductive electron-withdrawing effect of the fluorine atom at the meta-position, which stabilizes the corresponding phenoxide anion. This enhanced acidity is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting solubility, membrane permeability, and receptor binding interactions.

-

Lipophilicity (XlogP): The predicted XlogP value of 1.8 suggests moderate lipophilicity.[1][6] The fluorine atom, while highly electronegative, often increases lipophilicity when substituting a hydrogen atom, a feature frequently exploited to enhance blood-brain barrier penetration or membrane permeability of drug candidates.

-

Solubility: While quantitative solubility data is not widely published, based on its structure—a polar hydroxyl group and a moderately lipophilic aromatic ring—this compound is expected to be sparingly soluble in water and soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

Spectroscopic and Analytical Profile

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. The following section details the expected spectroscopic signatures and a robust analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the methoxy group, the phenolic hydroxyl group, and the three aromatic protons. The aromatic region will be complex due to proton-proton and proton-fluorine couplings.

-

-OCH₃: A sharp singlet around 3.8 ppm.

-

-OH: A broad singlet whose chemical shift is dependent on concentration and solvent (typically 5-9 ppm).

-

Aromatic Protons (H2, H4, H6): These protons will appear between 6.0 and 7.0 ppm. The fluorine atom at C3 will introduce splitting (J-coupling) to the adjacent protons (H2 and H4), complicating the pattern beyond a simple first-order analysis.

-

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals.

-

-OCH₃: A signal around 55 ppm.

-

Aromatic Carbons: Six signals in the 95-170 ppm range. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JCF), and C5 will show a three-bond coupling (³JCF). The carbons attached to the oxygen atoms (C1 and C5) will be the most downfield shifted.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present:

-

O-H Stretch: A prominent, broad absorption band in the region of 3200–3600 cm⁻¹.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (-OCH₃): Sharp peaks just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: One or more bands in the 1450–1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000–1300 cm⁻¹ region for both the phenol and methoxy ether linkages.

-

C-F Stretch: A strong, characteristic absorption in the 1000–1400 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a distinct molecular ion peak (M⁺) at m/z 142. High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a mass corresponding to 142.0430 Da.[1] Predicted collision cross-section (CCS) data can further aid in identification, with the [M+H]⁺ adduct having a predicted CCS of 122.9 Ų.[6]

Experimental Protocols & Workflows

The following protocols represent a self-validating system for the characterization and quality control of this compound.

Workflow for Comprehensive Physicochemical Characterization

The logical flow for analyzing a new batch of this compound ensures that identity, purity, and key physical properties are confirmed before its use in sensitive applications.

Caption: Workflow for Physicochemical Characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

Causality: This method is chosen for its high resolution, sensitivity, and reproducibility in separating the main component from potential impurities. A C18 column is standard for moderately polar compounds.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

-

-

Chromatographic Run:

-

Inject 5 µL of the sample.

-

Run a gradient elution: Start with 10% B, hold for 1 min; ramp to 95% B over 10 min; hold at 95% B for 2 min; return to 10% B and re-equilibrate for 3 min.

-

-

Data Analysis:

-

Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. The system is considered valid if a blank injection shows no interfering peaks.

-

Synthesis and Application Context

Synthetic Route Overview

A common laboratory synthesis involves the selective mono-demethylation of a more accessible precursor, 1-fluoro-3,5-dimethoxybenzene.[2]

-

Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. By controlling the stoichiometry and temperature (-15 °C), selective removal of one methyl group can be achieved with good yield.[2]

Caption: Synthesis of this compound.

Role in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a key intermediate. Its value lies in providing a fluorinated resorcinol-type scaffold.

-

Bioisosteric Replacement: The fluorophenol motif can act as a bioisostere for other functional groups, improving properties without losing biological activity.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Placing fluorine at a site susceptible to metabolic oxidation (e.g., hydroxylation by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability.

-

Modulating Acidity and Binding: As discussed, the fluorine atom tunes the pKa of the phenol, which can be critical for optimizing hydrogen bonding interactions with a biological target.

It has been specifically cited as a precursor in the synthesis of tetracyclic indole derivatives for treating hepatitis C and biaryl ethers that act as reverse transcriptase inhibitors.[2]

Safety and Handling

As a Senior Application Scientist, ensuring user safety is paramount. Adherence to proper laboratory procedures is mandatory when handling this compound.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, preferably refrigerated at 2-8°C.[2]

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its distinct physicochemical properties. The interplay between its hydroxyl, methoxy, and fluorine substituents provides a unique chemical handle for medicinal chemists to fine-tune the characteristics of larger, more complex molecules. A thorough understanding and experimental validation of its properties—from its acidity and spectroscopic signature to its handling requirements—are essential for leveraging its full potential in research and development.

References

- Yin, W., Pan, X., Leng, W., Chen, J., & He, H. (2019). Electronic Supplementary Material for Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. The Royal Society of Chemistry.

-

1H and 13CNMR data of the phenols. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.

- Yoon, H., Eom, S., et al. (2011). 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of The Korean Chemical Society.

- Adam, K. R. (2008). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.

-

This compound (1 x 250 mg). (n.d.). Reagentia. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). 2a biotech. Retrieved January 5, 2026, from [Link]

-

This compound (C7H7FO2). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

This compound (1 x 5 g). (n.d.). Reagentia. Retrieved January 5, 2026, from [Link]

-

3-Methoxyphenol, 5 kg, CAS No. 150-19-6. (n.d.). Carl ROTH. Retrieved January 5, 2026, from [Link]

- Gorgani, L., Mohammadi, M., Najafi, G., & Barzegar, G. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(3), M952.

-

1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mequinol - Registration Dossier. (n.d.). ECHA. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-FLUORO-5-METHOXY-PHENOL CAS#: 850793-25-8 [chemicalbook.com]

- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 6. PubChemLite - this compound (C7H7FO2) [pubchemlite.lcsb.uni.lu]

3-Fluoro-5-methoxyphenol CAS number 850793-25-8

An In-depth Technical Guide to 3-Fluoro-5-methoxyphenol (CAS 850793-25-8)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This valuable building block, distinguished by its unique substitution pattern, offers a strategic entry point for synthesizing complex molecular architectures. Herein, we delve into its fundamental properties, provide field-proven protocols for its synthesis and purification, discuss its spectroscopic signature, and explore its applications in modern drug discovery, all while emphasizing the causal logic behind key experimental choices.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic phenol that has emerged as a crucial intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its utility is not merely as a scaffold, but as a strategic tool. The presence of a fluorine atom, a methoxy group, and a hydroxyl group on a single phenyl ring provides three distinct points for chemical modification, each with unique reactivity and influence on molecular properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[4][5][6] The fluorine atom in this compound can serve as a metabolic blocker or a key interaction point within a protein binding pocket. This makes the compound a particularly useful research chemical for developing novel therapeutics, including tetracyclic indole derivatives for Hepatitis C treatment and biaryl ethers that act as reverse transcriptase inhibitors.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The data presented below has been compiled from authoritative sources to ensure accuracy.

Physicochemical Properties

The key identifiers and physical properties of this compound are summarized for quick reference.

| Property | Value | Source(s) |

| CAS Number | 850793-25-8 | [1][2][3][7][8] |

| Molecular Formula | C₇H₇FO₂ | [2][7] |

| Molecular Weight | 142.13 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | COC1=CC(=CC(=C1)O)F | [7] |

| Typical Purity | ≥98% (by HPLC) | [2] |

| Storage Conditions | Store under inert atmosphere at 2-8°C | [8] |

Predicted Spectroscopic Data

While specific spectra for this exact compound are not publicly cataloged, its structure allows for the reliable prediction of its spectroscopic signature based on well-established principles and data from analogous compounds like 3-methoxyphenol.[9] This predicted data is crucial for reaction monitoring and quality control.

| Spectroscopy | Expected Signature |

| ¹H NMR | - Ar-H (3 protons): Multiplets in the aromatic region (~6.3-7.0 ppm). The fluorine atom will cause additional coupling (²JHF, ³JHF, ⁴JHF), leading to complex splitting patterns (e.g., doublet of doublets, triplet of doublets).- -OH (1 proton): A broad singlet, chemical shift is concentration and solvent dependent (~5.0-6.0 ppm).- -OCH₃ (3 protons): A sharp singlet (~3.7-3.8 ppm). |

| ¹³C NMR | - 7 distinct signals: - C-F: A doublet with a large coupling constant (¹JCF ≈ 240-250 Hz) in the ~160-165 ppm region. - C-O (ether & phenol): Signals in the ~155-160 ppm region, may show smaller C-F coupling. - Aromatic C-H: Signals in the ~95-110 ppm region, showing C-F coupling. - -OCH₃: A signal around ~55 ppm. |

| IR (Infrared) | - O-H stretch (phenol): Broad peak, ~3200-3500 cm⁻¹.- C-H stretch (aromatic): Sharp peaks, ~3000-3100 cm⁻¹.- C-H stretch (aliphatic, -OCH₃): Sharp peaks, ~2850-2960 cm⁻¹.- C=C stretch (aromatic ring): Peaks around ~1600 cm⁻¹ and ~1450 cm⁻¹.- C-F stretch: Strong absorption, ~1100-1250 cm⁻¹.- C-O stretch (phenol/ether): Strong absorptions, ~1000-1300 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 142.04, corresponding to the exact mass of C₇H₇FO₂.[7] |

Synthesis and Purification: A Validated Protocol

The most direct and commonly cited synthesis of this compound involves the selective mono-demethylation of the readily available precursor, 1-fluoro-3,5-dimethoxybenzene.[1]

Synthesis Workflow: Selective Demethylation

The causality behind this choice of reagent is critical: Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates strongly to the ether oxygen, facilitating the cleavage of the methyl C-O bond. By carefully controlling the stoichiometry and temperature, one methyl group can be selectively removed.

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Setup: Under a nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.8 M in a suitable reaction flask.[1]

-

Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., an acetone/ice bath with dry ice addition).[1]

-

Reagent Addition: Slowly add a 1 M solution of boron tribromide (BBr₃) in DCM (1.1 eq) to the cooled reaction mixture via a dropping funnel, ensuring the internal temperature does not rise significantly.[1]

-

Reaction: Stir the mixture at -15°C for 1.5 hours. Afterwards, remove the cooling bath and allow the reaction to stir at room temperature for 10 minutes.[1]

-

Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add water to quench the excess BBr₃. This is an exothermic process.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[1]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

Purification Workflow: Ensuring High Purity

Purification is paramount to remove any unreacted starting material, the di-demethylated byproduct (3-fluororesorcinol), and other impurities. Silica gel column chromatography is the definitive method for this separation.[1]

Caption: Purification via silica gel column chromatography.

Step-by-Step Purification Protocol:

-

Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column of appropriate size.

-

Loading: Adsorb the crude product from the synthesis step onto a small amount of silica gel. Once the solvent is removed, carefully add the dry powder to the top of the prepared column.

-

Elution: Begin eluting the column with a mobile phase of 1% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase up to 30% ethyl acetate.[1] The less polar starting material will elute first, followed by the desired product.

-

Monitoring & Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Final Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound. The reported yield for this process is approximately 67%.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for synthesizing biologically active molecules.[10] Its trifunctional nature allows for sequential and regioselective reactions to build molecular complexity.

Role as a Key Intermediate

The hydroxyl group can be readily alkylated or arylated (e.g., in Williamson ether synthesis or Buchwald-Hartwig coupling), the methoxy group can be cleaved under harsher conditions if needed, and the aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. This versatility is leveraged in multi-step syntheses of complex pharmaceutical targets.

Caption: Role as a building block in a drug discovery pipeline.

Case Studies

-

Hepatitis C Virus (HCV) Inhibitors: This compound is a documented precursor in the synthesis of complex tetracyclic indole derivatives designed to treat hepatitis C.[1] The phenol moiety is typically used as a nucleophile to construct a critical ether linkage within the larger scaffold.

-

Reverse Transcriptase Inhibitors: It is also used to prepare biaryl ethers, a class of molecules known to exhibit activity as reverse transcriptase inhibitors, which are crucial in antiretroviral therapy (e.g., for HIV).[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. The following information is aggregated from official safety data sheets.[7][11]

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][11] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation | [7][11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7] |

Recommended Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place under an inert atmosphere.[8][11][13] Store away from incompatible materials such as oxidizing agents.[11]

References

-

850793-25-8 | this compound - Capot Chemical. [Link]

-

This compound | C7H7FO2 | CID 52180821 - PubChem. [Link]

-

This compound | 850793-25-8 | MFCD11848782 | AG004OOK - Angene. [Link]

-

Products - 2a biotech. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. [Link]

-

Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. [Link]

Sources

- 1. 3-FLUORO-5-METHOXY-PHENOL | 850793-25-8 [chemicalbook.com]

- 2. 850793-25-8 | this compound - Capot Chemical [capotchem.com]

- 3. Angene - this compound | 850793-25-8 | MFCD11848782 | AG004OOK [japan.angenechemical.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 850793-25-8|this compound|BLD Pharm [bldpharm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

Introduction to 3-Fluoro-5-methoxyphenol and ¹H NMR Spectroscopy

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-5-methoxyphenol

Abstract: This technical guide provides a comprehensive analysis and theoretical prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced substituent effects of the hydroxyl, fluorine, and methoxy groups on the chemical shifts and coupling patterns of the aromatic protons. We present a detailed breakdown of expected chemical shifts (δ), multiplicities, and coupling constants (J). Furthermore, this guide includes a standardized experimental protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. Visual aids, including a molecular interaction diagram and a summary data table, are provided to facilitate a deeper understanding of the structural elucidation of this compound using ¹H NMR spectroscopy.

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science.[1] Its structure incorporates three distinct functional groups on a benzene ring: a hydroxyl (-OH), a fluorine (-F) atom, and a methoxy (-OCH₃) group. The precise characterization of such molecules is fundamental to quality control, reaction monitoring, and structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, ¹H NMR is particularly powerful as it allows for the unambiguous determination of the substitution pattern by analyzing the chemical shifts and spin-spin coupling patterns of the aromatic protons, which are uniquely influenced by the electronic properties of the attached functional groups.

Molecular Structure and Symmetry Analysis

The structure of this compound (C₇H₇FO₂) features a 1,3,5-substitution pattern on the benzene ring.[3][4] Due to this substitution, there is a plane of symmetry passing through the C1-OH and C4-H bonds. However, the substituents at C3 (Fluorine) and C5 (Methoxy) are different, removing any higher-order symmetry. This lack of symmetry renders the three aromatic protons chemically non-equivalent.

The protons in the molecule can be categorized into four distinct chemical environments:

-

Three Aromatic Protons: Labeled as H-2, H-4, and H-6.

-

One Phenolic Hydroxyl Proton: -OH .

-

Three Methoxy Protons: -OCH₃ .

Consequently, we anticipate a total of five distinct signals in the ¹H NMR spectrum: one for each aromatic proton, one for the hydroxyl proton, and one for the methoxy group.

Theoretical Prediction of the ¹H NMR Spectrum

The predicted spectrum is based on the additive effects of each substituent on the benzene ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) through resonance, while the fluorine (-F) atom is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance.[5]

Chemical Shift (δ) Analysis

The typical chemical shift for protons on an unsubstituted benzene ring is ~7.26 ppm. The net effect of the substituents will shift these protons from this value.

-

Aromatic Protons (H-2, H-4, H-6): These protons are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm.[6][7]

-

H-2: This proton is ortho to the strongly activating -OH group and meta to the -F and -OCH₃ groups. The strong shielding from the hydroxyl group will dominate, shifting it significantly upfield.

-

H-4: This proton is situated meta to the -OH and -F groups and ortho to the -OCH₃ group. It will experience shielding from the methoxy and hydroxyl groups.

-

H-6: This proton is positioned ortho to the -OCH₃ group, meta to the -OH and -F groups. It will be strongly shielded by the methoxy group.

Considering the combined electronic effects, all aromatic protons will be shifted upfield relative to benzene, likely appearing in the range of 6.2 to 6.8 ppm.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons. They typically appear as a sharp singlet. For aromatic methoxy groups, the chemical shift is generally observed between 3.5 and 4.0 ppm.[8][9] We predict this signal to be around δ 3.7-3.8 ppm .

-

Hydroxyl Proton (-OH): The chemical shift of a phenolic hydroxyl proton is highly variable and depends on factors like concentration, solvent, and temperature due to hydrogen bonding. Its signal typically appears between δ 4 and 7 ppm and is often a broad singlet.[6][7][10] The presence of the electron-withdrawing fluorine atom may slightly deshield this proton. A D₂O shake experiment can be used to confirm its identity, as the proton will exchange with deuterium, causing the signal to disappear.[6][10]

Spin-Spin Coupling and Multiplicity

Spin-spin coupling provides information about the connectivity of protons. The splitting patterns are governed by the number of neighboring protons (n) and follow the n+1 rule. In this molecule, we must also consider coupling to the ¹⁹F nucleus (spin I=1/2).

-

Proton-Proton (H-H) Coupling:

-

ortho-coupling (³JHH): H-2 and H-6 are not adjacent.

-

meta-coupling (⁴JHH): Occurs between H-2 and H-4, and between H-4 and H-6. Typical values are 2-3 Hz.

-

para-coupling (⁵JHH): Occurs between H-2 and H-6. Typical values are 0-1 Hz and often not resolved.

-

-

Proton-Fluorine (H-F) Coupling: Coupling between protons and fluorine is transmitted through bonds and can occur over several bonds.[11][12][13]

-

ortho-coupling (³JHF): H-2 is ortho to the fluorine at C3. Expected J-value is ~8-10 Hz.

-

meta-coupling (⁴JHF): H-4 is meta to the fluorine. Expected J-value is ~4-7 Hz.

-

para-coupling (⁵JHF): H-6 is para to the fluorine. Expected J-value is ~2-3 Hz.[14]

-

Predicted Multiplicities:

-

H-2: This proton will be split by H-4 (meta, ⁴JHH) and the fluorine at C3 (ortho, ³JHF). This will result in a doublet of doublets (dd) .

-

H-4: This proton is coupled to H-2 (meta, ⁴JHH), H-6 (meta, ⁴JHH), and the fluorine at C3 (meta, ⁴JHF). Assuming the two meta H-H couplings are similar, this proton will appear as a triplet of doublets (td) or a more complex multiplet if the couplings are different.

-

H-6: This proton is coupled to H-4 (meta, ⁴JHH) and the fluorine at C3 (para, ⁵JHF). This will likely appear as a doublet of doublets (dd) , though the smaller para coupling might just result in broadening.

Tabulated Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OH | 4.0 - 7.0 | broad singlet (br s) | N/A |

| Ar-H2 | 6.2 - 6.5 | doublet of doublets (dd) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| Ar-H4 | 6.3 - 6.6 | triplet of doublets (td) | ⁴JHF ≈ 4-7 Hz, ⁴JHH ≈ 2-3 Hz |

| Ar-H6 | 6.4 - 6.8 | doublet of doublets (dd) | ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 2-3 Hz |

| -OCH₃ | 3.7 - 3.8 | singlet (s) | N/A |

Experimental Protocol for Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum, adherence to a standardized protocol is crucial for ensuring data quality and reproducibility.

A. Sample Preparation

-

Massing the Sample: Accurately weigh 5-10 mg of this compound.[15][16]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons like phenols, DMSO-d₆ can be beneficial as it often slows down the exchange rate of the -OH proton, resulting in a sharper signal.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[17]

-

Internal Standard: The residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used as a secondary reference.[15] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although it is often pre-mixed in commercial deuterated solvents.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates, as they can degrade spectral quality.[16][17]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or probe.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution.

-

Acquisition Parameters:

-

Experiment: Select a standard 1D proton experiment.

-

Pulse Angle: A 30° or 45° pulse angle is often used for quantitative measurements, while a 90° pulse is used for maximizing signal in a single scan.

-

Spectral Width: Set a spectral width appropriate for ¹H NMR, typically from -2 to 12 ppm.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-5 seconds between scans allows for adequate relaxation of the protons, ensuring accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by referencing the residual solvent peak or the TMS signal (δ 0.00 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Visualization of Key Interactions

The following diagram, generated using Graphviz, illustrates the through-bond coupling relationships in this compound that give rise to the predicted splitting patterns.

Caption: Key H-F and H-H J-coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and information-rich fingerprint for its structural confirmation. The key identifying features are:

-

A sharp singlet for the methoxy group around δ 3.7-3.8 ppm.

-

Three distinct signals in the upfield aromatic region (δ 6.2-6.8 ppm), each integrating to one proton.

-

Characteristic splitting patterns for the aromatic protons, dictated by both H-H meta-couplings and H-F couplings over three, four, and five bonds.

-

A broad, exchangeable singlet for the phenolic proton.

By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the identity and purity of this compound, making ¹H NMR an indispensable tool in its scientific investigation.

References

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

-

Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. [Link]

-

PubChem. This compound. [Link]

-

Spyroulias, G. A., & Gerothanassis, I. P. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 21(10), 1261. [Link]

-

Dame, M. K., et al. (2016). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Visualized Experiments, (116), 54564. [Link]

-

PubChemLite. This compound (C7H7FO2). [Link]

-

Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. [Link]

-

Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Magnetic Resonance in Chemistry, 30(6), 539-543. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. [Link]

-

2a biotech. This compound. [Link]

-

Fura, J. M., et al. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Magnetic Resonance, 261, 137-145. [Link]

-

The Royal Society of Chemistry. Supporting information for - Green Chem., 2016, 18, 2018. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756. [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0259073). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ACS Publications. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 596-604. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Tolman, J. R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(38), 11841-11849. [Link]

-

The Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

Sources

- 1. 3-FLUORO-5-METHOXY-PHENOL | 850793-25-8 [chemicalbook.com]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H7FO2) [pubchemlite.lcsb.uni.lu]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. eclass.uoa.gr [eclass.uoa.gr]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. organomation.com [organomation.com]

Introduction: Unraveling the ¹³C NMR Spectrum of Substituted Aromatics

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 3-Fluoro-5-methoxyphenol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters, and a robust experimental protocol for data acquisition. The content is structured to offer not just data, but a foundational understanding of the spectral features of this fluorinated phenol derivative.

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing insights into the electronic environment of each carbon atom. In substituted benzene derivatives like this compound, the chemical shift of each carbon is significantly influenced by the electronic properties of the substituents.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups, donating electron density to the aromatic ring through resonance, which typically causes an upfield shift (to lower ppm values) for the ortho and para carbons. Conversely, the fluorine (-F) atom, despite its high electronegativity, also acts as a resonance donor, but its strong inductive effect (-I) withdraws electron density from the ring, leading to more complex chemical shift effects.

A defining characteristic of the ¹³C NMR spectrum of fluorinated organic compounds is the presence of through-bond carbon-fluorine (ⁿJCF) coupling. Due to the 100% natural abundance of the spin-active ¹⁹F nucleus (I = 1/2), each carbon signal in the spectrum of this compound is expected to be split into a doublet. The magnitude of this coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.

Predicted ¹³C NMR Spectrum of this compound

In the absence of a readily available experimental spectrum, a highly accurate prediction can be generated using computational methods and analysis of substituent effects. The predicted ¹³C NMR data for this compound is presented below, with detailed justifications for the assignments.

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ⁿJCF (Hz) | Justification |

| C1-OH | 158.5 | Doublet | ~5 | This carbon is deshielded due to the directly attached electronegative oxygen atom of the hydroxyl group. It is meta to the fluorine, resulting in a small ⁴JCF coupling. |

| C2-H | 98.0 | Doublet | ~10 | This carbon is significantly shielded as it is ortho to the electron-donating hydroxyl group and para to the electron-donating methoxy group. It is ortho to the fluorine, leading to a moderate ³JCF coupling. |

| C3-F | 165.0 | Doublet | ~245 | The carbon directly attached to fluorine experiences a strong deshielding effect and exhibits a large one-bond coupling constant (¹JCF).[1] |

| C4-H | 95.5 | Doublet | ~25 | This carbon is strongly shielded as it is ortho to the electron-donating methoxy group and para to the electron-donating hydroxyl group. It is ortho to the fluorine, resulting in a significant ²JCF coupling. |

| C5-OCH₃ | 162.0 | Doublet | ~15 | This carbon is strongly deshielded by the directly attached electronegative oxygen of the methoxy group. It is meta to the fluorine, leading to a moderate ³JCF coupling. |

| C6-H | 105.0 | Doublet | ~3 | This carbon is shielded as it is ortho to the hydroxyl group and meta to both the fluorine and methoxy groups. A small ⁴JCF coupling is expected. |

| O-CH₃ | 55.5 | Singlet | - | The methoxy carbon is in a typical region for such groups and is too distant to show significant coupling to fluorine. |

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the ¹³C probe to the correct frequency.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

-

Key Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to allow for faster repetition rates.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic molecules.

-

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks if quantitative analysis is required, although ¹³C NMR is not inherently quantitative without specific experimental setups.

-

Analyze the chemical shifts and C-F coupling constants to assign each peak to its corresponding carbon atom in the molecule.

-

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. The chemical shifts are governed by the interplay of the electronic effects of the hydroxyl, methoxy, and fluoro substituents. Furthermore, the characteristic doublet splitting of each carbon signal due to coupling with the ¹⁹F nucleus provides unambiguous confirmation of the fluorine's position on the aromatic ring. This guide provides a robust framework for both predicting and experimentally determining the ¹³C NMR spectrum of this and related compounds, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

CASCADE - Colorado State University. (n.d.). Retrieved January 5, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved January 5, 2026, from [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). ¹³C NMR of Fluorinated Organics. Retrieved January 5, 2026, from [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C¹³ and H¹ Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731–736. [Link]

-

Lauterbur, P. C. (1963). C¹³ Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 83(8), 1846-1850. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved January 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved January 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to the FT-IR Analysis of 3-Fluoro-5-methoxyphenol

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Fluoro-5-methoxyphenol (C₇H₇FO₂), a key intermediate in pharmaceutical and specialized chemical synthesis.[1][2] Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between molecular structure and vibrational behavior, details robust experimental protocols, and offers a systematic approach to spectral interpretation. It is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to leverage FT-IR for unambiguous structural verification and purity assessment of this substituted phenol.

Introduction: The Analytical Imperative for this compound

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, a fluorine atom, and a methoxy group on a benzene ring. This unique combination of functional groups makes it a valuable building block, but also presents a distinct analytical challenge. Verifying the identity, purity, and isomeric integrity of such a molecule is paramount, as subtle structural deviations can have profound impacts on downstream reaction pathways and the efficacy of the final active pharmaceutical ingredient (API).

FT-IR spectroscopy emerges as a first-line analytical technique for this purpose. It is rapid, non-destructive, and exquisitely sensitive to the specific vibrational modes of the molecule's functional groups.[3] The resulting spectrum serves as a unique molecular "fingerprint," providing definitive confirmation of the presence of the phenolic -OH, the aryl-F bond, the aryl-ether linkage, and the specific substitution pattern on the aromatic ring.[4][5]

Theoretical Foundation: Predicting the Vibrational Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational absorptions of its constituent parts. Understanding the expected wavenumber regions for each functional group is the cornerstone of accurate spectral interpretation. The presence of electron-donating (-OH, -OCH₃) and electron-withdrawing (-F) groups, and their meta-positioning, influences the electronic environment of the ring and thus the precise frequencies of its vibrations.

A logical breakdown of the expected vibrational modes is as follows:

-

Hydroxyl (-OH) Group: The phenolic O-H bond, subject to intermolecular hydrogen bonding in the solid or neat liquid state, is expected to produce a characteristically broad and strong absorption band.[6][7]

-

Aromatic Ring (C₆H₃): The benzene ring gives rise to several distinct vibrations. These include the C-H stretching vibrations occurring at wavenumbers slightly higher than their aliphatic counterparts and multiple C=C stretching bands within the ring itself.[8][9] Furthermore, the pattern of C-H out-of-plane bending vibrations in the fingerprint region is diagnostic of the 1,3,5-trisubstitution pattern.[8]

-

Methoxy (-OCH₃) Group: This group introduces vibrations from the aryl-ether C-O bond and the methyl C-H bonds. Aryl alkyl ethers typically display two prominent C-O stretching bands due to asymmetric and symmetric vibrations.[10][11][12] The methyl group's C-H bonds will have their own stretching and bending modes.

-

Fluoro (-F) Group: The C-F bond gives rise to a strong stretching vibration. Due to the high electronegativity of fluorine and the strength of the C-F bond, this absorption is typically intense and found in the fingerprint region of the spectrum.[13]

The following diagram illustrates the key functional groups within the molecule that are interrogated during FT-IR analysis.

Caption: Key vibrational bonds in this compound.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FT-IR spectrum is contingent upon meticulous sample preparation and a logical experimental workflow. The choice of method depends on the physical state of the sample and the desired analytical outcome. For a solid compound like this compound, Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method are the most common and reliable choices.[14][15]

The following diagram outlines the comprehensive workflow for FT-IR analysis.

Caption: General workflow for FT-IR spectroscopic analysis.

Method A: Attenuated Total Reflectance (ATR)

ATR is the preferred method for rapid, routine analysis due to its minimal sample preparation.[14][16]

Causality: This technique relies on the principle of total internal reflection. An infrared beam passes through a high-refractive-index crystal (e.g., diamond, ZnSe), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with it. The sample absorbs energy at specific frequencies, attenuating the reflected beam and generating the spectrum. Good contact is critical; therefore, a pressure arm is used to ensure this.[16][17]

Protocol:

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step to ratio out signals from atmospheric CO₂, water vapor, and the crystal itself.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Post-Analysis Cleaning: Clean the crystal surface meticulously to prevent cross-contamination.

Method B: Potassium Bromide (KBr) Pellet

This classic transmission method is used when high-quality spectra are needed or for creating spectral library entries.[14][16]

Causality: The sample is finely ground and dispersed in a dry, IR-transparent matrix (KBr). Pressing this mixture under high pressure creates a translucent pellet through which the IR beam can pass. The quality of the spectrum is highly dependent on the particle size of the sample (to reduce light scattering) and the complete absence of moisture (which has a strong IR absorbance).[18]

Protocol:

-

Preparation: Gently heat KBr powder in an oven (e.g., at 100°C) to remove any absorbed moisture.[18]

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample. The goal is a homogenous mixture with a sample concentration of ~0.2% to 1%.[16][18]

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear or translucent pellet.

-

Background Scan: If desired, a background scan can be run on a blank KBr pellet to correct for scattering and any residual moisture.

-

Sample Scan: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum using similar parameters as the ATR method.

Spectral Analysis and Interpretation

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. This process confirms the presence of all expected functional groups and provides evidence for the overall molecular structure.

| Functional Group / Vibration | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity / Shape | Rationale & Comments |

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad | Broadness is due to intermolecular hydrogen bonding. In very dilute solutions in a non-polar solvent, a sharper "free" O-H peak may appear near 3600 cm⁻¹.[6][7][19] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak, Sharp | Characteristic of C-H bonds where the carbon is sp² hybridized. Appears just to the left of the 3000 cm⁻¹ mark.[8][9] |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | Medium, Sharp | Arises from the C-H bonds of the -OCH₃ group. A specific methoxy C-H stretch may be visible around 2830 cm⁻¹.[10] |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium to Strong, Sharp | A series of peaks is typical for aromatic compounds, reflecting the complex vibrations of the benzene ring.[8][9][20] |

| C-F Stretch (Aryl-Fluoride) | 1000 - 1400 | Strong, Sharp | This is a highly characteristic and intense absorption, though it falls in the crowded fingerprint region and can couple with other vibrations.[13] |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong, Sharp | Characteristic of the aryl-O bond in an aryl alkyl ether.[10][11][12] |

| Phenolic C-O Stretch | ~1220 | Strong, Sharp | The stretching vibration of the C-O bond of the phenol group. Often overlaps with the ether C-O stretch.[6] |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium, Sharp | Characteristic of the alkyl-O bond in an aryl alkyl ether.[11][19] |

| C-H Out-of-Plane Bending | 675 - 900 | Strong, Sharp | The position and number of these bands are highly diagnostic of the substitution pattern on the benzene ring.[8] |

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks from bending vibrations and skeletal modes.[4][20] While individual assignments can be challenging, the overall pattern in this region is unique to the molecule, making it invaluable for definitive identification by comparison with a reference spectrum of a known pure standard.[20]

Conclusion: FT-IR as a Cornerstone of Quality Assurance

The FT-IR analysis of this compound is a powerful, multi-faceted tool. By understanding the theoretical origins of the spectral features and employing robust, self-validating experimental protocols, scientists can move beyond simple pattern matching. This guide provides the framework to confidently verify molecular identity, assess the presence of key functional groups, and establish a critical quality control metric for this important chemical intermediate. The combination of a broad O-H stretch, distinct aromatic and aliphatic C-H signals, characteristic C-O ether and phenol stretches, a strong C-F absorption, and a unique fingerprint pattern provides an unambiguous confirmation of structure for this compound.

References

-

Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

University of California, Los Angeles, IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Technology Networks, How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Scribd, IR Sample Preparation Techniques. Available at: [Link]

-

Polymer Chemistry Characterization Lab, Sample Preparation – FT-IR/ATR. Available at: [Link]

-

PubChem, this compound. Available at: [Link]

-

University of the West Indies, St. Augustine, Sample preparation for FT-IR. Available at: [Link]

-

Spectroscopy Online, The C-O Bond III: Ethers By a Knockout. Available at: [Link]

-

Infrared & Raman Users Group (IRUG), IRUG 11 Abstracts. Available at: [Link]

-